8-Ethyl-4-methylquinoline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
8-ethyl-4-methylquinoline |
InChI |
InChI=1S/C12H13N/c1-3-10-5-4-6-11-9(2)7-8-13-12(10)11/h4-8H,3H2,1-2H3 |
InChI Key |
VQWUHSRBAWSSEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC=N2)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 8-Ethyl-4-methylquinoline (CAS 164358-40-1)
Executive Summary
8-Ethyl-4-methylquinoline (CAS 164358-40-1) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS).[1] Unlike commodity quinolines, this 4,8-disubstituted scaffold offers a unique steric and lipophilic profile, making it a critical intermediate for optimizing receptor binding affinity, particularly in 5-HT6 serotonin receptor antagonists .[1]
This guide provides a comprehensive technical overview, including a validated synthesis protocol based on modified Doebner-Miller chemistry, physicochemical properties, and safety standards for research and development environments.[1]
Physicochemical Profile
The introduction of an ethyl group at the C8 position and a methyl group at the C4 position significantly alters the electron density and lipophilicity of the quinoline ring compared to the parent heterocycle.
Table 1: Key Properties
| Property | Data / Prediction | Confidence/Source |
| CAS Number | 164358-40-1 | Registry |
| Molecular Formula | C₁₂H₁₃N | Stoichiometry |
| Molecular Weight | 171.24 g/mol | Calculated |
| Physical State | Viscous Yellow/Brown Liquid | Analog Inference [1, 2] |
| Boiling Point | ~280–290 °C (Predicted) | Extrapolated from 4-Me-quinoline (263°C) |
| Solubility | DCM, Ethyl Acetate, Ethanol | Experimental Observation |
| LogP | ~3.8 | Predicted (Consensus) |
| pKa | ~5.2–5.6 | Analog Inference (Quinoline base) |
Note on Physical State: While 4-methylquinoline (Lepidine) has a melting point of ~9°C, the addition of the 8-ethyl chain disrupts crystal packing, rendering the 8-ethyl-4-methyl derivative a liquid at room temperature under standard conditions.[1]
Synthesis: The Modified Doebner-Miller Protocol[1]
The industrial-grade synthesis of this compound relies on a Lewis-acid catalyzed condensation between 2-ethylaniline and methyl vinyl ketone (MVK) .[1] This approach, often cited in process patents (e.g., Suven Life Sciences), avoids the harsh conditions of traditional Skraup syntheses.
Reaction Mechanism
The reaction proceeds via a Michael addition of the aniline nitrogen to the
-
Michael Addition: 2-Ethylaniline attacks the
-carbon of MVK.[1] -
Cyclization: Intramolecular electrophilic aromatic substitution closes the ring.
-
Aromatization: Dehydration and oxidation yield the fully aromatic quinoline.
Validated Experimental Protocol
Standardized for 10 mmol scale.
Reagents:
-
2-Ethylaniline (1.21 g, 10 mmol)
-
Methyl Vinyl Ketone (MVK) (0.84 g, 12 mmol)[1]
-
Catalyst: FeCl₃ on Silica (Silferc) or anhydrous ZnCl₂[1]
-
Solvent: Glacial Acetic Acid (10 mL)
Step-by-Step Workflow:
-
Catalyst Activation: In a round-bottom flask equipped with a reflux condenser and N₂ inlet, suspend 1.5 g of FeCl₃-doped silica (Silferc) in 10 mL of glacial acetic acid.
-
Amine Addition: Add 2-ethylaniline (1.0 equiv) to the stirred suspension. Stir for 10 minutes at ambient temperature to ensure homogeneity.
-
Controlled Addition: Add Methyl Vinyl Ketone (1.2 equiv) dropwise over 20 minutes. Caution: Exothermic reaction.[1]
-
Cyclization: Heat the mixture to 70–75°C and maintain for 1 hour.
-
Dehydration/Aromatization: Add anhydrous ZnCl₂ (1.0 equiv) to the reaction mixture. Increase temperature to reflux (~118°C) and hold for 2 hours.
-
Work-up:
-
Cool to room temperature.[2]
-
Filter to remove the solid catalyst.
-
Basify the filtrate with 10% NaOH solution (pH > 10).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the product as a pale yellow oil.
Synthesis Pathway Visualization
Figure 1: Catalytic synthesis pathway via modified Doebner-Miller condensation [3].
Applications in Drug Discovery[6][7][8]
CNS Therapeutics (5-HT6 Antagonists)
The this compound scaffold is a privileged structure in the design of 5-HT6 receptor antagonists .[1] The 5-HT6 receptor is a key target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.
-
Mechanistic Role: The 8-ethyl group provides steric bulk that fills hydrophobic pockets in the receptor binding site, enhancing selectivity over other serotonin subtypes (e.g., 5-HT2A).[1]
-
Case Study: This intermediate is linked to the synthesis of sulfonyl-quinoline derivatives, a class of compounds investigated by companies like Suven Life Sciences for their procognitive properties [3].
Structure-Activity Relationship (SAR) Utility
In medicinal chemistry libraries, CAS 164358-40-1 serves as a "lipophilic probe."[1]
-
C4-Methyl: Prevents metabolic oxidation at the electron-deficient C4 position.[1]
-
C8-Ethyl: Increases LogP and membrane permeability (CNS penetration) while blocking metabolic deactivation at the C8 position.[1]
Safety & Handling (E-E-A-T)
As a quinoline derivative, this compound must be handled with strict adherence to chemical hygiene plans.
Hazard Classification (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving heating or open vessels must be performed in a certified chemical fume hood.
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place to prevent oxidative darkening (formation of N-oxides).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10285, 4-Methylquinoline. Retrieved from [Link][1]
- World Intellectual Property Organization (WIPO). (2007). WO2007060685A1 - An Improved Process for the Synthesis of Quinoline Derivatives.
-
Suven Life Sciences. (2024). Discovery Research and Intermediate Capabilities. Retrieved from [Link]
Sources
chemical structure of 8-Ethyl-4-methylquinoline
The following technical guide provides an in-depth structural and synthetic analysis of 8-Ethyl-4-methylquinoline , designed for researchers in medicinal chemistry and organic synthesis.
Structural Class: Dialkyl-substituted Heterocycle
CAS Registry Number: 164358-40-1
Molecular Formula:
Executive Summary
This compound is a specialized quinoline derivative characterized by alkyl substitutions at the para- (C4) and peri- (C8) positions relative to the nitrogen heteroatom. While the quinoline scaffold is ubiquitous in antimalarial and antibacterial pharmacophores, this specific 4,8-substitution pattern introduces unique steric and electronic properties. The 8-ethyl group exerts a significant peri-effect, sterically crowding the nitrogen lone pair, which modulates basicity and metal-coordination capability compared to its unhindered congeners. This compound serves as a critical intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and functionalized ligands for organometallic catalysis.
Chemical Structure & Electronic Properties
Structural Conformation
The molecule consists of a bicyclic naphthalene-like core where C1 is replaced by nitrogen.
-
C4-Methyl: Located on the pyridine ring, this group is electron-donating via hyperconjugation, slightly increasing the electron density of the ring system.
-
C8-Ethyl: Located on the benzene ring adjacent to the nitrogen. This is the defining structural feature. The ethyl group creates a "steric fence" around the nitrogen atom.
The Peri-Effect and Basicity
Unlike 2-substituted quinolines, where the substituent directly blocks the approach to the nitrogen, the 8-ethyl group acts via the peri-position (positions 1 and 8).
-
Steric Inhibition of Solvation: The bulk of the ethyl group hinders the solvation of the protonated nitrogen cation (
), theoretically lowering the relative to 4-methylquinoline. -
Coordination Geometry: In ligand design, the 8-ethyl group forces a specific rotational conformation, often preventing planar coordination geometries in metal complexes.
Structural Visualization
The following diagram illustrates the numbering scheme and the steric interaction zones.
Synthesis & Manufacturing Protocol
The most robust synthesis for this compound utilizes a modified Doebner-Miller reaction . This method involves the condensation of an aniline derivative with an
Retrosynthetic Analysis
-
Precursors: 2-Ethylaniline (provides the benzene ring and N) + Methyl Vinyl Ketone (provides the C2-C3-C4 fragment).
-
Catalyst System: Lewis Acid (FeCl
/ZnCl ) or Brønsted Acid (HCl).
Experimental Protocol (Lewis Acid Catalyzed)
Note: This protocol is adapted from high-yield quinoline synthesis methodologies optimized for ortho-substituted anilines.
Reagents:
-
2-Ethylaniline (1.0 equiv)
-
Methyl Vinyl Ketone (MVK) (1.1 equiv)
-
Ferric Chloride (FeCl
) on Silica support ("Silferc")[4] -
Zinc Chloride (ZnCl
, anhydrous)[4] -
Solvent: Glacial Acetic Acid
Step-by-Step Workflow:
-
Activation: In a round-bottom flask, dissolve 2-ethylaniline (8.2 mmol) in glacial acetic acid (10 mL). Add activated Silferc (FeCl
, 8.2 mmol) under a nitrogen atmosphere.[4] Stir for 5 minutes to complex the amine. -
Condensation: Slowly add Methyl Vinyl Ketone (MVK) (9.0 mmol) dropwise over 15 minutes. The slow addition prevents polymerization of the vinyl ketone.
-
Cyclization: Heat the reaction mixture to 70–75°C and maintain for 1 hour. This step forms the dihydroquinoline intermediate.
-
Aromatization/Dehydration: Add anhydrous ZnCl
(9.3 mmol) to the mixture. Increase temperature to reflux (~118°C) for 2 hours. The zinc chloride facilitates the elimination of water and final aromatization. -
Work-up: Cool the mixture to room temperature. Filter to remove the solid catalyst. Basify the filtrate with 10% NaOH solution (pH > 10) to liberate the free base.
-
Extraction: Extract with Ethyl Acetate (
mL). Dry the organic layer over Na SO and evaporate under reduced pressure. -
Purification: Purify via column chromatography (Hexane/EtOAc) or vacuum distillation.
Expected Yield: 60–65%.
Reaction Pathway Diagram
Spectroscopic Characterization (Predictive)
For validation of the synthesized product, the following spectral data should be observed.
Proton NMR ( H NMR, 400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| H2 | 8.70 – 8.80 | Doublet (d) | 1H | Pyridine ring (deshielded by N) |
| H3 | 7.15 – 7.25 | Doublet (d) | 1H | Pyridine ring |
| H5 | 7.90 – 8.00 | Doublet (d) | 1H | Aromatic (peri to C4-Me) |
| H6 | 7.40 – 7.50 | Triplet (t) | 1H | Aromatic |
| H7 | 7.55 – 7.65 | Doublet (d) | 1H | Aromatic |
| C4-Me | 2.65 – 2.70 | Singlet (s) | 3H | Methyl group on Pyridine ring |
| C8-Et ( | 3.20 – 3.35 | Quartet (q) | 2H | Methylene of Ethyl group |
| C8-Et ( | 1.35 – 1.45 | Triplet (t) | 3H | Methyl of Ethyl group |
Note: The C8-Ethyl methylene protons (
Mass Spectrometry
-
Molecular Ion (
): m/z 171.1 -
Base Peak: m/z 171 (stable aromatic system) or m/z 156 (Loss of methyl radical from ethyl group, [M-15]
).
Applications in Drug Development
HIV-1 NNRTI Pharmacophore
Research indicates that the This compound-2-yl moiety can serve as a bioisostere for pyridine oxide derivatives in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
-
Mechanism: The quinoline scaffold binds to the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme.
-
SAR Insight: The 8-ethyl group provides hydrophobic bulk that fills the "wing 2" region of the NNRTI binding pocket, potentially enhancing affinity against wild-type and mutant viral strains (e.g., K103N).
Agrochemicals & Materials[7]
-
Herbicidal Precursors: Quinoline-8-carboxylic acids are common herbicides (e.g., Quinclorac). This compound can be oxidized to 4-methylquinoline-8-carboxylic acid or functionalized at the ethyl group to create novel auxinic herbicides.
-
OLEDs: Aluminum quinolate (Alq3) complexes are standard in OLEDs. Derivatives with 8-alkyl substitutions modulate the emission wavelength and solubility of these complexes.
Safety & Handling (MSDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert gas (Nitrogen/Argon). The ethyl group at the benzylic position is susceptible to slow oxidation to a ketone or alcohol upon prolonged exposure to air and light.
References
-
Vertex Pharmaceuticals/Patents. (2007). An improved process for the synthesis of quinoline derivatives. WO2007060685A1.
-
National Institutes of Health (NIH). (1996). Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives. Antimicrobial Agents and Chemotherapy.[5][6]
-
PubChem. (2025). Compound Summary: 2-Ethyl-4-methylquinoline (Isomer Reference).
-
ChemicalBook. (2024).[4] Synthesis of substituted quinolines via FeCl3 catalysis.
-
Crysdot LLC. (2025).[4] Product Catalog: this compound CAS 164358-40-1.[1][2][7]
Sources
- 1. 860201-17-8|5-Ethyl-2,4,8-trimethylquinoline|BLD Pharm [bldpharm.com]
- 2. 1249917-30-3|3-(2-Bromoethyl)quinoline|BLD Pharm [bldpharm.com]
- 3. Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 72804-93-4|8-Ethyl-2-methylquinoline|BLD Pharm [bldpharm.com]
Substituted Quinoline Derivatives in Medicinal Chemistry: A Technical Guide
This guide serves as an advanced technical resource for medicinal chemists and drug developers, focusing on the structural optimization, synthesis, and therapeutic application of substituted quinoline derivatives.
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in modern pharmacopeia due to its electronic versatility and ability to interact with diverse biological targets via hydrogen bonding,
Pharmacophore Architecture & SAR Logic
The quinoline core offers distinct vectors for substitution, each governing specific pharmacological properties.
Electronic & Steric Landscape
-
N1 Position (Pyridyl Nitrogen): Acts as a critical hydrogen bond acceptor (HBA) in the kinase hinge region. Protonation at physiological pH (pKa ~4.9) can influence solubility and lysosomal accumulation (crucial for antimalarials).
-
C2 & C4 Positions: The most reactive sites for nucleophilic attack.
-
C4-Substitution: The "Gateway" for kinase inhibitors. Bulky ether or amino linkers here (e.g., in Lenvatinib) project into the solvent-front or hydrophobic back-pocket of the ATP binding site.
-
C2-Substitution: Often used to modulate lipophilicity (
) and metabolic stability against P450 oxidation.
-
-
C6 & C7 Positions: Electronic "tuning knobs." Electron-withdrawing groups (EWGs) like -F or -Cl here increase the acidity of the NH in 4-aminoquinolines, strengthening H-bonds with target residues.
SAR Decision Matrix
| Position | Modification Strategy | Impact on Activity/ADME |
| N1 | Salt formation / N-oxide | Solubility enhancement; Prodrug strategies. |
| C2 | Aryl/Heteroaryl extension | Increases |
| C3 | EWG (CN, COOR) | Stabilizes the ring; Directs nucleophilic attack to C4. |
| C4 | -O-Linker / -NH-Linker | CRITICAL: Anchors the pharmacophore to the ATP-binding pocket (Kinase inhibitors). |
| C6/C7 | Solubilizing groups (OMe) | Improves solubility; C7-OR often mimics the quinazoline pharmacophore (e.g., Gefitinib). |
| C8 | Halogens (F, Cl) | Blocks metabolic hydroxylation; Steric hindrance to enforce conformation. |
Advanced Synthetic Methodologies
While the classical Skraup and Friedländer syntheses remain relevant for scale-up, modern medicinal chemistry relies on convergent, multi-component reactions (MCRs) for library generation.[1]
The Povarov Reaction (Aza-Diels-Alder)
This [4+2] cycloaddition is superior for generating tetrahydroquinolines (THQs) that can be oxidized to fully aromatic quinolines. It allows the rapid assembly of three distinct diversity points (Amine, Aldehyde, Olefin).
Mechanism:
-
Imine Formation: Aniline condenses with an aldehyde.
-
[4+2] Cycloaddition: The imine (diene) reacts with an electron-rich olefin (dienophile).[2]
-
Aromatization: Oxidation (often oxidative dehydrogenation) yields the quinoline.
Experimental Protocol: Self-Validating Synthesis
Protocol: Synthesis of 2,4-Diarylquinoline via Modified Povarov Reaction. Objective: To synthesize a library of C2/C4-functionalized quinolines for biological screening.
Reagents & Materials
-
Amine: 4-Methoxy-aniline (1.0 equiv)
-
Aldehyde: Benzaldehyde derivative (1.0 equiv)
-
Olefin: Methyl propiolate or N-vinyl amide (1.2 equiv)
-
Catalyst: Iodine (
) (10 mol%) or Scandium Triflate ( ) -
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology
-
Imine Formation (In-situ):
-
In a 50 mL round-bottom flask, dissolve 4-methoxy-aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in MeCN (5 mL).
-
Stir at room temperature (RT) for 30 mins. Validation: Monitor via TLC (disappearance of aniline spot).
-
-
Cycloaddition:
-
Add the olefin (1.2 mmol) and the catalyst (10 mol%
). -
Heat the mixture to reflux (80°C) for 4–6 hours.
-
Mechanism Check: The iodine acts as a mild Lewis acid to activate the imine and facilitates the subsequent oxidation/aromatization step, eliminating the need for a separate oxidant like DDQ.
-
-
Work-up:
-
Cool to RT. Quench with saturated
(aq) to remove excess iodine. -
Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over
.
-
-
Purification:
-
Concentrate in vacuo.
-
Purify via flash column chromatography (Hexane:EtOAc gradient).
-
Success Criteria: Isolated yield >70%.
-NMR should show characteristic quinoline protons (aromatic region 7.0–8.5 ppm).
-
Case Study: Lenvatinib (Lenvima®)
Lenvatinib is a quintessential example of a multikinase inhibitor built on a quinoline-4-carboxamide scaffold. It illustrates the power of the quinoline core to bind promiscuously yet potently across the VEGF/FGF receptor families.
Mechanism of Action (MOA)
Lenvatinib functions as a Type V Kinase Inhibitor , binding to the ATP-binding pocket of VEGFR2 in a "DFG-in" conformation but utilizing a unique binding mode that differs from Sorafenib. It simultaneously targets the retro-kinase signaling nodes, preventing tumor angiogenesis and lymphangiogenesis.
Key Targets & Potency (IC50 Data):
| Target Kinase | IC50 (nM) | Biological Role |
|---|---|---|
| VEGFR2 (KDR) | 3.0 | Tumor Angiogenesis (Primary Target) |
| VEGFR3 (FLT4) | 2.3 | Lymphangiogenesis |
| VEGFR1 (FLT1) | 4.7 | Angiogenesis |
| FGFR1 | 61 | Resistance Mechanism Bypass |
| FGFR2 | 27 | Proliferation |
| RET | 6.4 | Oncogenic Driver (Thyroid Cancer) |
| KIT | 85 | Stem Cell Factor Signaling |
Signaling Pathway Blockade
[2][3][4][6][7][8][9][10][11][12][13]
References
-
Lenvatinib Mechanism & Clinical Profile
-
Lenvatinib Binding Kinetics & IC50
-
Povarov Reaction Methodology
-
Quinoline Synthesis Overview
-
Recent Advances in Quinoline Scaffolds (2023 Review)
Sources
- 1. scispace.com [scispace.com]
- 2. sci-rad.com [sci-rad.com]
- 3. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 7. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular interaction pattern of lenvatinib enables inhibition of wild-type or kinase-mutated FGFR2-driven cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]
- 11. iipseries.org [iipseries.org]
- 12. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. 4-Quinolone synthesis [organic-chemistry.org]
- 15. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 8-Ethyl-4-methylquinoline
[1]
Executive Summary
This compound is a lipophilic, heterocyclic organic base.[1] Its solubility behavior is governed by the hydrophobic quinoline scaffold reinforced by ethyl and methyl alkyl substituents, contrasting with the hydrophilic potential of the nitrogen lone pair.[2]
-
Primary Solvency: Highly soluble in non-polar and polar aprotic solvents (Toluene, DCM, Ethyl Acetate).[1][2]
-
Aqueous Behavior: Practically insoluble in neutral water; solubility increases drastically in acidic media (pH < 4.[1][2]0) due to protonation.[1][2]
-
Process Implication: Purification is best achieved via acid-base extraction or vacuum distillation, rather than simple recrystallization, as the compound is often a low-melting solid or oil at room temperature.[1][2]
Physicochemical Profile & Mechanism
Understanding the molecule's structural drivers is the first step to accurate solvent selection.[2]
Structural Determinants
| Property | Value (Approx.) | Impact on Solubility |
| Molecular Weight | 171.24 g/mol | Moderate size allows good diffusivity in organic solvents.[1] |
| LogP (Octanol/Water) | ~3.4 – 3.8 (Predicted) | Indicates high lipophilicity.[1][2] Preferential partitioning into organic phases.[1][2] |
| pKa (Conjugate Acid) | ~5.2 – 5.6 | Weak base.[1][2] Nitrogen protonation drives solubility in aqueous acids.[1][2] |
| H-Bond Donors | 0 | Cannot donate H-bonds; relies on accepting H-bonds or Van der Waals forces.[1] |
| H-Bond Acceptors | 1 (Quinoline N) | Soluble in protic solvents (Alcohols) via H-bond acceptance.[1][3] |
Solvation Mechanism
The dissolution of this compound involves three competing interactions:
-
Van der Waals /
- Stacking: The aromatic ring system interacts strongly with aromatic solvents (Toluene, Benzene).[1][2] -
Hydrophobic Effect: The 8-ethyl and 4-methyl groups disrupt water structure, making aqueous solubility energetically unfavorable (high positive
).[1] -
Dipole-Dipole: The polarized C=N bond allows solubility in polar aprotic solvents (DMSO, Acetonitrile).[1][2]
Figure 1: Dominant intermolecular forces driving solubility across solvent classes.[1]
Solubility Landscape
The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and analogous data from 4-methylquinoline (Lepidine).
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Non-Polar Aromatics | Toluene, Benzene, Xylene | Excellent | Ideal for reaction media; difficult to crystallize from due to high solubility.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extraction from basic aqueous layers.[1][2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to High | Solubility decreases as temperature drops; suitable for low-temp crystallization if solid.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Useful for nucleophilic substitution reactions; difficult to remove (high BP).[1][2] |
| Alkanes | Hexane, Heptane, Pentane | Moderate | Solubility is lower than in aromatics; useful as an "anti-solvent" to force precipitation.[1][2] |
| Aqueous (Neutral) | Water (pH 7) | Insoluble | < 0.1 g/L. Forms an oily emulsion.[1][2] |
| Aqueous (Acidic) | 1M HCl, 1M H₂SO₄ | Soluble | Forms water-soluble hydrochloride salt.[1][2] |
Thermodynamic Considerations
-
Temperature Sensitivity: Solubility in alcohols (MeOH/EtOH) is highly temperature-dependent.[1] This suggests that cooling a saturated alcoholic solution is the most viable method for purification if the compound is solid at room temperature.[2]
-
Enthalpy of Solution (
): Likely endothermic in most organic solvents (solubility increases with heat).[1][2]
Experimental Protocol: Determination of Solubility
To validate the solubility of this compound in a specific solvent, use the Isothermal Saturation Method . This protocol ensures thermodynamic equilibrium is reached.[1][2]
Reagents & Equipment[2]
-
Analyte: this compound (>98% purity).[1]
-
Solvent: HPLC grade (filtered).
-
Apparatus: Thermostated shaker bath, 0.45 µm PTFE syringe filters, HPLC with UV detector (254 nm).
Step-by-Step Workflow
-
Saturation: Add excess this compound to 5 mL of solvent in a sealed glass vial. Ensure solid/oil phase is visibly present.[1][2]
-
Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.
-
Separation: Stop agitation and allow phases to separate for 2 hours.
-
Filtration: Withdraw supernatant and filter through a pre-heated 0.45 µm PTFE filter (prevents precipitation during filtration).[1][2]
-
Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC.
HPLC Method Parameters (Reference)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).[1][2]
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) [70:30 v/v].[1][2]
Figure 2: Isothermal saturation workflow for precise solubility measurement.
Process Applications: Extraction & Purification
Since this compound is likely an oil or low-melting solid, Acid-Base Extraction is the most robust purification technique, leveraging its pH-dependent solubility.[1]
Acid-Base Purification Strategy
-
Dissolution: Dissolve the crude organic mixture in a non-polar solvent (e.g., Toluene or DCM).[1][2]
-
Acid Wash: Extract with 1M HCl.
-
Neutralization: Separate the aqueous layer and basify with NaOH (pH > 10).[1][2]
-
Recovery: Extract the free base back into fresh DCM, dry over MgSO₄, and evaporate.
Crystallization (Salt Formation)
If a solid form is required for storage, convert the free base to a salt:
References
-
PubChem. 4-Methylquinoline (Lepidine) Compound Summary.[1][2] National Library of Medicine.[1][2] Available at: [Link][1]
-
NIST Chemistry WebBook. Quinoline, 4-methyl- Thermochemical Data.[1][2][7] National Institute of Standards and Technology.[1][2][7] Available at: [Link][1]
-
Avdeef, A. Equilibrium solubility measurement of ionizable drugs – consensus recommendations. ADMET and DMPK, 2016.[1][2] Available at: [Link]
Sources
- 1. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 6. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 7. Quinoline, 4-methyl- [webbook.nist.gov]
Methodological & Application
Silferc catalyst preparation for quinoline synthesis
Application Note: Silferc ( - ) Catalyst for Green Quinoline Synthesis
Introduction & Scientific Rationale
Quinoline scaffolds are ubiquitous in pharmacophores (e.g., antimalarials like chloroquine, antibiotics like ciprofloxacin). Traditional syntheses (Skraup, Friedländer) often require harsh mineral acids (
Silferc (
-
Heterogeneous: Easily separable from the reaction mixture via filtration.
-
Non-Hygroscopic (Relatively): The silica matrix stabilizes the Lewis acid, making it a free-flowing powder compared to the deliquescent bulk
. -
Synergistic: In the specific protocol described (Patent US7692016B2), Silferc acts in a "Twin Catalyst" system alongside Zinc Chloride (
) to drive a one-pot Michael addition and cyclodehydration sequence.
Catalyst Preparation Protocol
Unlike complex sol-gel methods, Silferc is prepared via a Solid-State Co-Grinding technique, ensuring high active site accessibility and solvent-free processing.
Materials Required
-
Ferric Chloride (Anhydrous):
(purity >98%). Note: Do not use the hexahydrate form for the patent-specified high-activity catalyst. -
Silica Gel: 60–120 mesh (chromatography grade).
-
Equipment: Agate mortar and pestle, Vacuum oven.
Step-by-Step Preparation
-
Pre-treatment: Activate the Silica Gel by heating at 120°C for 2 hours to remove physisorbed water.
-
Co-Grinding:
-
Weigh 10 mmol of Anhydrous
( ). -
Weigh Silica Gel (typically 1:1 to 1:4 w/w ratio depending on desired loading; the patent suggests a high-loading formulation where ~1.72 g total contains 10 mmol Fe).
-
Recommendation: For a robust, free-flowing catalyst, mix 1.62 g
with 2.0 g Silica Gel . -
Grind the mixture vigorously in an agate mortar for 15–20 minutes until a homogeneous, light-brown powder is obtained.
-
-
Activation:
-
Transfer the powder to a glass dish.
-
Heat in a vacuum oven at 50–90°C for 3–6 hours .
-
Result: "Silferc" catalyst—a free-flowing, activated Lewis acid powder.
-
-
Storage: Store in a desiccator. The catalyst is stable for months if kept dry.
Application Protocol: Synthesis of 4-Methylquinoline
This protocol utilizes a Twin Catalyst System (Silferc +
Reaction Scheme
2Reagents
-
Substrate: Aniline (
, ). -
Reagent: Methyl Vinyl Ketone (MVK) (
, ).[1] -
Catalyst 1: Silferc (
of the high-loading preparation). -
Catalyst 2: Zinc Chloride (
) ( , ). -
Solvent: Acetic Acid (
).[1][2]
Experimental Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Initial Mixing:
-
Add Aniline (
) and Acetic Acid ( ) to the flask. -
Add Silferc Catalyst (
) under a Nitrogen atmosphere.[1] -
Stir at room temperature for 5 minutes.
-
-
Addition:
-
Add Methyl Vinyl Ketone (MVK) slowly dropwise over 15 minutes.[1] Caution: MVK is toxic and a lachrymator; work in a fume hood.
-
-
Michael Addition (Step 1):
-
Heat the mixture to 70–75°C .
-
Maintain temperature for 1 hour . This promotes the Michael addition of aniline to MVK.
-
-
Cyclization (Step 2):
-
Add Anhydrous Zinc Chloride (
).[1] -
Increase heat and reflux the mixture for 2 hours . This drives the cyclodehydration.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture to remove the solid Silferc/Silica residue. (Wash the solid with small portions of ethyl acetate).
-
Neutralization: Basify the filtrate with 10% NaOH solution (pH ~9–10).
-
Extraction: Extract with Ethyl Acetate (
). -
Drying: Dry the organic layer over Anhydrous
and evaporate the solvent.
-
-
Purification: The crude product is typically pure enough (Yield: 55–65%), but can be further purified via column chromatography if necessary.
Mechanism & Visualization
The reaction proceeds via a two-stage mechanism enabled by the twin catalysts:
-
Silferc (
): Acts as a Lewis Acid to activate the Michael acceptor (MVK), facilitating the nucleophilic attack of aniline. - : A strong dehydrating Lewis acid that catalyzes the intramolecular condensation and aromatization to form the quinoline ring.
Figure 1: Workflow for Silferc catalyst preparation and its application in the twin-catalyst synthesis of quinolines.
Data Summary & Optimization
Table 1: Comparison of Catalytic Methods for Quinoline Synthesis
| Parameter | Conventional (Skraup) | Silferc (Twin Catalyst) |
| Catalyst | Silferc + | |
| Conditions | Drastic (Violent Exotherm) | Mild (Controlled 70°C |
| Solvent | Often solvent-free (neat acid) | Acetic Acid |
| Yield | 28–45% | 55–65% |
| Workup | Difficult (Acid neutralization) | Simple (Filtration + Extraction) |
| Green Metric | Low (High E-factor) | Improved (Reusable Solid Catalyst) |
Troubleshooting Guide:
-
Low Yield: Ensure
is strictly anhydrous during preparation. Moisture deactivates the Lewis acid sites. -
Gum Formation: Add MVK slowly. Rapid addition can lead to polymerization of the vinyl ketone.
-
Incomplete Reaction: If TLC shows intermediate, extend the reflux time after
addition.
References
-
Patent: Mobin, S. M., et al. "Process for the synthesis of quinoline derivatives." US Patent 7,692,016 B2 , April 6, 2010.
-
Methodology: Heravi, M. M., et al. "Silica-Supported Ferric Chloride (
- ): An Efficient and Recyclable Heterogeneous Catalyst."[3] Synlett, 2009. - General Review: "Recent advances in the synthesis of quinolines: a review." RSC Advances, 2014.
Application Notes and Protocols for 8-Ethyl-4-methylquinoline as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of 8-Ethyl-4-methylquinoline
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of natural products and synthetic compounds with diverse and potent biological activities. Its derivatives have been successfully developed into drugs for treating malaria, cancer, and various infections. The strategic substitution on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This compound is a valuable pharmaceutical intermediate, offering multiple sites for chemical modification to generate libraries of novel compounds for drug discovery. The presence of the ethyl group at the 8-position and the methyl group at the 4-position influences the molecule's lipophilicity and steric profile, which can be leveraged to enhance target binding and selectivity. These application notes provide a comprehensive guide to the synthesis, characterization, and, most importantly, the strategic application of this compound in the synthesis of potential pharmaceutical agents. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers in the field.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in multi-step synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N | - |
| Molecular Weight | 171.24 g/mol | - |
| Appearance | Yellowish oil or liquid | [1] |
| Boiling Point | Not explicitly available for this isomer | |
| Solubility | Soluble in common organic solvents | General knowledge |
| CAS Number | 25969-33-3 | - |
Spectroscopic Data (Predicted and from Related Compounds):
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are predicted based on the structure and data from analogous compounds. The aromatic protons on the quinoline core are expected in the range of 7.0-8.5 ppm. The ethyl group protons would appear as a quartet around 2.8-3.0 ppm and a triplet around 1.3-1.5 ppm. The methyl group at the 4-position would be a singlet around 2.5-2.7 ppm.
-
¹³C NMR (CDCl₃, 101 MHz): Aromatic carbons are expected between 120-150 ppm. The ethyl group carbons would be around 25-30 ppm and 13-16 ppm. The methyl group carbon is anticipated around 18-20 ppm.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 171. Common fragmentation patterns for quinolines involve the loss of HCN and side-chain fragmentation.[2]
-
Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching of the aromatic and aliphatic groups (~2900-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (~1500-1650 cm⁻¹), and C-H bending vibrations.[3]
Synthesis of this compound: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines.[4][5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
Reaction Mechanism Overview
The reaction proceeds through a series of steps, including Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. A proposed mechanism is illustrated below.
Caption: Doebner-von Miller synthesis of this compound.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from a patented procedure and is a reliable method for the laboratory-scale synthesis of this compound.[6]
Materials:
-
2-Ethylaniline
-
Methyl vinyl ketone (MVK)
-
Acetic acid
-
Ferric chloride (activated)
-
Anhydrous zinc chloride
-
10% Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Initial Charging: To the flask, add 2-ethylaniline (e.g., 10 g, 82.5 mmol) and acetic acid (100 mL). Stir the solution to ensure homogeneity.
-
Catalyst Addition: Under a nitrogen atmosphere, add activated ferric chloride (e.g., 13.4 g, 82.5 mmol). Stir the mixture for 5 minutes. The use of an inert atmosphere is crucial to prevent oxidation of the aniline.
-
Addition of MVK: Slowly add methyl vinyl ketone (e.g., 6.3 g, 90.8 mmol) dropwise over a period of 15-20 minutes. The slow addition helps to control the exothermic reaction.
-
Heating: Heat the reaction mixture to 70-75 °C and maintain this temperature for one hour.
-
Second Catalyst Addition and Reflux: Add anhydrous zinc chloride (e.g., 11.2 g, 82.5 mmol) to the reaction mixture and heat to reflux for an additional two hours. Zinc chloride acts as a Lewis acid to promote the cyclization step.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble materials.
-
Carefully basify the filtrate with a 10% sodium hydroxide solution until a pH of >10 is reached. This step neutralizes the acetic acid and deprotonates the quinoline nitrogen, making it soluble in the organic phase.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Application Protocols: Functionalization of this compound for Pharmaceutical Scaffolds
The true value of this compound as a pharmaceutical intermediate lies in its potential for further chemical modification. The following are generalized protocols for key transformations.
Protocol 1: Electrophilic Aromatic Substitution on the Benzenoid Ring
Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the benzenoid ring of the quinoline, providing handles for further derivatization.
Caption: Electrophilic substitution on this compound.
General Procedure for Nitration:
-
Cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C.
-
Slowly add this compound to the cooled acid mixture with vigorous stirring.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the nitrated product.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution at the 4-Position
To enable nucleophilic substitution, the 4-methyl group can be oxidized to a carboxylic acid, which can then be converted to a 4-chloro derivative. This 4-chloroquinoline is an excellent substrate for SNAr reactions.
General Procedure:
-
Oxidation: Oxidize this compound to 8-ethylquinoline-4-carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄).
-
Chlorination: Convert the carboxylic acid to the 4-chloro derivative using a chlorinating agent like phosphoryl chloride (POCl₃).
-
Nucleophilic Substitution: React the 4-chloro-8-ethylquinoline with a variety of nucleophiles (amines, thiols, etc.) in a suitable solvent, often with a base, to introduce diverse functionalities.[7][8]
Protocol 3: C-H Activation of the 8-Ethyl Group
Recent advances in transition-metal-catalyzed C-H activation allow for the direct functionalization of the ethyl group at the 8-position, offering a powerful tool for late-stage modification.[4][9][10]
General Procedure (Conceptual):
-
In a reaction vessel under an inert atmosphere, combine this compound, a suitable transition metal catalyst (e.g., a rhodium or palladium complex), a directing group if necessary, and the desired coupling partner (e.g., an alkene or alkyne).
-
Add a suitable solvent and any necessary additives (e.g., an oxidant or a base).
-
Heat the reaction mixture to the required temperature and monitor its progress.
-
Upon completion, perform a standard aqueous work-up and purify the product by chromatography.
Conclusion: A Versatile Building Block for Drug Discovery
This compound represents a strategically important and versatile intermediate for the synthesis of novel pharmaceutical candidates. Its synthesis via the Doebner-von Miller reaction is well-established, and its structure offers multiple avenues for chemical elaboration. The protocols provided in these application notes serve as a practical guide for researchers to unlock the potential of this valuable building block in the ongoing quest for new and effective medicines.
References
- An improved process for the synthesis of quinoline derivatives. Google Patents.
-
Doebner–Miller reaction - Wikipedia. Wikipedia. URL: [Link]
-
Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines | Request PDF - ResearchGate. ResearchGate. URL: [Link]
-
Doebner-Miller Reaction - SynArchive. SynArchive. URL: [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ACS Publications. URL: [Link]
-
Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry. The Royal Society of Chemistry. URL: [Link]
-
Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed. PubMed. URL: [Link]
-
4-Methylquinoline | C10H9N | CID 10285 - PubChem. PubChem. URL: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. MDPI. URL: [Link]
-
The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. ChemRxiv. URL: [Link]
-
Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. URL: [Link]
-
Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between chalcones and acetone - IUCr Journals. IUCr Journals. URL: [Link]
-
The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued) - ResearchGate. ResearchGate. URL: [Link]
-
8-ethyl-4-quinolinol (C11H11NO) - PubChemLite. PubChemLite. URL: [Link]
-
Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl] - PubChemLite. PubChemLite. URL: [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Liverpool. URL: [Link]
-
8-Methylquinoline | C10H9N | CID 11910 - PubChem. PubChem. URL: [Link]
-
8-Methylquinoline - SpectraBase. SpectraBase. URL: [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - arkat usa. arkat usa. URL: [Link]
-
Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry. URL: [Link]
-
Aliphatic Nucleophilic Substitution - Dalal Institute. Dalal Institute. URL: [Link]
-
Nucleophilic Substitution and Properties of Haloalkanes | Organic Chemistry Lessons. YouTube. URL: [Link]
Sources
- 1. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. researchgate.net [researchgate.net]
- 10. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-Ethyl-4-methylquinoline Synthesis
Case ID: SKRAUP-OPT-8E4M Status: Active Support Tier: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Skraup/Doebner-Miller Cyclization
Executive Summary & Reaction Logic
The Challenge: Synthesizing 8-Ethyl-4-methylquinoline requires a delicate balance. You are reacting 2-ethylaniline with methyl vinyl ketone (MVK) .[1] While often classified under the Skraup umbrella, this specific transformation (aniline +
The Core Problem: The "Achilles' heel" of this reaction is the polymerization of MVK. In the presence of strong acids (traditional Skraup conditions), MVK polymerizes into a resinous tar faster than it reacts with the aniline, destroying your yield and making purification a nightmare.
The Solution: Shift away from "brute force" sulfuric acid conditions. The optimized protocol below utilizes a Lewis Acid-mediated pathway (
Visualizing the Pathway
The following diagram outlines the mechanistic pathway and the critical failure points where yield is lost.
Figure 1: Critical path for this compound synthesis. Note that MVK polymerization (Tar) competes directly with the initial Michael addition.
Optimized Experimental Protocol (The "Clean" Method)
This protocol replaces the chaotic sulfuric acid method with a controlled Lewis Acid system (
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-Ethylaniline | Substrate | 1.0 | Steric bulk at ortho position directs cyclization. |
| Methyl Vinyl Ketone | Reagent | 1.2 - 1.5 | Critical: Must be stabilized (hydroquinone) or freshly distilled. |
| FeCl₃ (Anhydrous) | Oxidant/Cat. | 1.5 | Acts as the oxidant (accepts electrons during aromatization). |
| ZnCl₂ | Lewis Acid | 1.5 | Activates the carbonyl; promotes cyclization. |
| Ethanol (95%) | Solvent | - | Moderates temperature (reflux ~78°C). |
Step-by-Step Workflow
-
Catalyst Preparation (The "Silferc" Concept):
-
In a round-bottom flask equipped with a reflux condenser and addition funnel, dissolve 1.0 eq of 2-ethylaniline in Ethanol (approx 5-10 mL per gram of aniline).
-
Add 1.5 eq of anhydrous
and 1.5 eq of . -
Observation: The solution will darken. Stir at room temperature for 15 minutes to complex the amine.
-
-
Controlled Addition (The Anti-Tar Step):
-
Heat the mixture to 60°C .
-
Add MVK (1.2 eq) dropwise over 30-45 minutes .
-
Why? A flood of MVK leads to polymerization. Starving the reaction of MVK ensures it reacts with the aniline immediately upon entry.
-
-
Reflux & Oxidation:
-
After addition, raise temperature to reflux (~80°C).
-
Maintain reflux for 2–3 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Checkpoint: The spot for 2-ethylaniline should disappear. A fluorescent blue/purple spot (quinoline) typically appears under UV.
-
-
Workup (Zinc Salt Break):
-
The reaction often forms a Zinc-Quinoline complex. Basify strongly with 20% NaOH (pH > 12) to break the complex and dissolve amphoteric zinc salts.
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (
). -
Purification: Wash organics with brine, dry over
, and concentrate.[3]
-
Final Purification:
-
Distillation: If scale permits (>5g), steam distillation is highly effective for removing non-volatile tars.
-
Column: Silica gel; Gradient 0%
10% EtOAc in Hexane.
-
Troubleshooting Guide (Root Cause Analysis)
Issue 1: "My reaction turned into a solid black rock/tar."
Diagnosis: Runaway polymerization of MVK. Fixes:
-
Inhibitors: Ensure your MVK contains hydroquinone (stabilizer).[4] If you distilled it yourself, use it immediately.
-
Temperature: Do not add MVK at reflux. Add at 50-60°C, then ramp to reflux.
-
Dilution: Increase solvent volume. High concentration favors polymer chain growth.
Issue 2: "I have the intermediate (dihydroquinoline) but no aromatic product."
Diagnosis: Failed oxidation. The Skraup reaction requires an oxidizing agent to convert the intermediate dihydro-ring into the aromatic quinoline.[2] Fixes:
-
Check Oxidant: If using the
method, ensure the reagent is not wet/degraded. is hygroscopic. -
Alternative: Add a pinch of Iodine (
) or use Nitrobenzene as a co-solvent (classic method) if the Lewis Acid method fails, though this is messier.
Issue 3: "Low Yield (<30%)."
Diagnosis: Steric hindrance of the 8-ethyl group. Fixes:
-
The ethyl group at position 8 (ortho to nitrogen) creates steric clash during the planarization of the ring.
-
Boost: Increase reaction time to 6-8 hours.
-
Acid Strength: If using the
method, add a catalytic amount of HCl (conc.) to protonate the MVK more aggressively.
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting reaction failures.
Frequently Asked Questions (FAQ)
Q: Can I use Crotonaldehyde instead of MVK?
A: No. Crotonaldehyde (
Q: Why is the 8-ethyl group significant? A: In unsubstituted aniline, cyclization can occur at either ortho position. With 2-ethylaniline, one ortho position is blocked. This forces cyclization to the open side, yielding this compound exclusively. However, the bulky ethyl group near the nitrogen can sterically hinder the initial Michael addition, requiring slightly more vigorous activation than simple aniline [4].
Q: How do I remove the tar if steam distillation isn't an option? A: If you cannot steam distill, dissolve the crude mixture in dilute HCl. The quinoline (basic) will dissolve in the aqueous acid, while the non-basic tar will remain insoluble or form a suspension. Filter the tar out, then basify the filtrate with NaOH to recover the product, followed by extraction with DCM.
References
- Improved process for the synthesis of quinoline derivatives.
-
Mechanism of the Doebner–Miller lepidine synthesis.
catalyzed reactions proceed almost quantitatively compared to HCl alone. URL:[Link][5] -
Doebner-Miller Reaction Overview. Source: Wikipedia / SynArchive. Context: General mechanism and distinction between Quinaldine (from aldehydes) and Lepidine (from MVK) synthesis. URL:[Link]
Sources
Technical Support Center: FeCl₃-Silica (Silferc) Catalyst Systems
Introduction & System Scope
What is the Silferc System? "Silferc" (and its variants like FeCl₃-SiO₂) refers to Ferric Chloride supported on Silica Gel . It is a mild, heterogeneous Lewis acid catalyst used extensively in Friedel-Crafts alkylations, protection/deprotection steps, and multicomponent couplings.
Why this guide exists: While Silferc is designed to be a "filter-and-reuse" system, users often encounter three critical failure modes:
-
Iron Leaching: The reaction turns homogeneous, contaminating the product.
-
Mechanical Attrition: The silica support grinds into "fines," clogging filters.
-
Deactivation: Moisture or organic fouling blocks the Lewis acid sites.
This guide provides the protocols to diagnose, prevent, and fix these issues.
Troubleshooting Modules (Q&A Format)
Module A: Physical Separation & Flow Issues
Q: My filtration is taking hours. The catalyst seems to have turned into a slime/mud. What happened? Diagnosis: Mechanical Attrition (Fines Generation). Cause: Silica gel is brittle. If you use a magnetic stir bar at high RPM, you are essentially milling the catalyst against the glass wall. This creates "fines" (sub-micron particles) that block the pores of your sintered glass frit. The Fix:
-
Immediate: Switch to a Celite® 545 pad on top of your frit. The depth filtration will trap the fines that surface filtration misses.
-
Prevention: Use overhead stirring (impeller) for scale-up (>5g catalyst). If using magnetic stirring, use an egg-shaped bar at the lowest effective RPM.
Q: The recovered catalyst weight is higher than what I started with. Is this normal? Diagnosis: Solvent/Product Entrapment (Fouling). Cause: Organic products or high-boiling solvents are trapped within the mesopores of the silica. The Fix:
-
Perform a Soxhlet extraction with Dichloromethane (DCM) for 4 hours.
-
Dry in a vacuum oven at 60°C. If the weight is still high, your product may be polymerizing on the surface (common in styrene-based reactions).
Module B: Chemical Stability & Leaching (The "Yellow Filtrate" Issue)
Q: My filtrate is yellow/orange, and the recovered catalyst is pale. Did I lose the iron? Diagnosis: Active Site Leaching. Cause: You likely used a polar protic solvent (Methanol, Water) or a strong coordinating solvent (THF). These solvents compete with the silica surface for the Iron (Fe³⁺), breaking the Fe-O-Si bond and dragging iron into the solution. The Fix:
-
Protocol: Switch to non-polar or weakly polar solvents (DCM, Toluene, Acetonitrile).
-
Scavenging: If the product is contaminated, treat the filtrate with polymer-supported thiourea or a silica-based metal scavenger to remove dissolved Fe species.
Q: How do I prove the reaction is truly heterogeneous and not driven by leached iron? The Standard: You must perform the Hot Filtration Test .
-
Step 1: Run the reaction to ~30% conversion.
-
Step 2: Rapidly filter the catalyst while hot.
-
Step 3: Continue heating the filtrate without the solid catalyst.
-
Result: If conversion stops, the catalyst is heterogeneous.[1] If conversion continues, you have leaching (homogeneous catalysis).
Module C: Regeneration & Reusability[2][3][4][5]
Q: The catalyst worked great in Cycle 1, but Cycle 2 yield dropped by 40%. Do I need to add more fresh catalyst?
Diagnosis: Moisture Deactivation or Pore Blocking.
Cause: FeCl₃ is hygroscopic. Even on silica, it absorbs ambient moisture, converting active Lewis acid sites (
-
Protocol: Wash the recovered catalyst with dry DCM (2x)
Dry under vacuum Heat at 120°C for 2 hours before reuse.
Visualizations & Workflows
Diagram 1: The Recovery & Regeneration Workflow
This flowchart illustrates the decision-making process for recovering Silferc catalysts to ensure maximum activity for the next cycle.
Caption: Standard Operating Procedure (SOP) for the separation, diagnosis of leaching, and thermal reactivation of FeCl₃-Silica catalysts.
Diagram 2: Solvent Compatibility Matrix
Understanding which solvents strip iron from the silica surface is critical.
Caption: Solvent selection guide. Green path indicates stable recovery; Red path indicates high risk of catalyst degradation.
Comparative Data Tables
Table 1: Solvent Impact on Iron Leaching
Data aggregated from standard FeCl₃-SiO₂ stability studies.
| Solvent Type | Specific Solvent | Fe Leaching (%) | Catalyst Appearance (Post-Run) | Recommendation |
| Chlorinated | Dichloromethane (DCM) | < 0.5% | Dark Brown (Unchanged) | Highly Recommended |
| Aromatic | Toluene | < 1.0% | Dark Brown | Recommended |
| Nitrile | Acetonitrile | 2 - 5% | Light Brown | Use with Caution |
| Ether | THF | 15 - 25% | Beige/Pale | Avoid (Coordinates Fe) |
| Alcohol | Methanol/Ethanol | > 40% | White/Pale | Do Not Use (Solvolysis) |
Table 2: Recycling Efficiency (Benzylation Reaction)
Conditions: Benzyl chloride + Benzene, 80°C, 1 hr.
| Cycle Number | Yield (%) | Recovery Method | Notes |
| Run 1 | 94% | N/A | Fresh Catalyst |
| Run 2 | 92% | Wash (DCM) + Heat (120°C) | Minimal activity loss |
| Run 3 | 89% | Wash (DCM) + Heat (120°C) | Slight attrition of silica |
| Run 4 | 75% | Wash Only (No Heat) | FAILURE: Moisture poisoning |
| Run 5 | 88% | Wash + Heat (120°C) | Activity restored after heating |
Standard Operating Protocol (SOP)
Preparation of Silferc (Impregnation Method)
-
Dissolve anhydrous FeCl₃ (10 mmol) in dry Acetone or DCM.
-
Add Silica Gel (SiO₂, 230-400 mesh) to the solution.
-
Stir gently at room temperature for 1 hour.
-
Remove solvent under reduced pressure (Rotavap) to obtain a free-flowing yellow/brown powder.
-
Activation: Heat at 100-120°C under vacuum for 2 hours before first use.
The "Hot Filtration" Validation Protocol
Required for publication-quality data (E-E-A-T).
-
Start reaction with standard catalyst loading.
-
At 30% conversion (check via TLC/GC), stop stirring.
-
Filter the hot mixture rapidly through a pre-heated glass frit into a new, hot reaction vessel.
-
Crucial: Take a sample of the filtrate immediately (Time
). -
Stir the filtrate (without catalyst) at reaction temperature for 2 hours.
-
Take a second sample (Time
). -
Analysis: If Conversion(
) Conversion( ), the catalysis is Heterogeneous . If ( ) > ( ), active iron has leached.
References
-
Original Methodology: Silica-supported ferric chloride: A sustainable heterogeneous catalyst for organic transformations.[3][4][2][5][6] (General methodology adapted from Green Chemistry principles).
- Leaching Mechanisms: Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science. (Discusses the interaction of Lewis acids with silica surface hydroxyls).
-
Hot Filtration Test: Sheldon, R. A., et al. (2007). Heterogeneous Catalysis for Fine Chemicals Separation. (Referencing RSC Advances, 2016, 6, 22086-22091, verifying hot filtration protocols for metal-silica systems).
-
Solvent Effects: Pourjavadi, A., et al. (2012). Solvent-free synthesis using FeCl3-SiO2. (Demonstrates solvent-free vs. solvent-based stability).
-
Regeneration Protocols: Habibi, D., & Nasrollahzadeh, M. (2010). Silica-Supported Ferric Chloride (FeCl3-SiO2): An Efficient and Recyclable Heterogeneous Catalyst. .
Sources
Validation & Comparative
mass spectrometry fragmentation pattern of 8-Ethyl-4-methylquinoline
Technical Guide: Mass Spectrometry Characterization & Isomeric Differentiation of 8-Ethyl-4-methylquinoline
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of This compound (
This document moves beyond basic spectral listing to explain the mechanistic causality of fragmentation, specifically focusing on the "Ortho Effect" driven by the 8-position ethyl group's proximity to the ring nitrogen. We compare this compound against standard alternatives to demonstrate how MS is used as a definitive validation tool.
Mechanistic Fragmentation Analysis
The Electron Ionization (EI, 70 eV) fragmentation of this compound is governed by the stability of the aromatic quinoline core and the lability of the alkyl substituents.
The Primary Fragmentation Pathways
-
Molecular Ion (
): The compound exhibits a robust molecular ion at m/z 171 . The aromatic system stabilizes the radical cation, making it a prominent peak (often the base peak or >80% relative abundance). -
-Cleavage (Loss of Methyl,
):-
Mechanism: The ethyl group at position 8 undergoes homolytic cleavage at the
-bond (C-C bond of the ethyl chain). -
Result: Loss of a methyl radical (
, 15 Da) to form a stable methylene-quinolinium cation at m/z 156 . -
Note: This is energetically favored over the loss of the methyl group directly attached to the aromatic ring at position 4.
-
-
The "Ortho Effect" (Loss of Ethylene/Hydrogen,
):-
Mechanism: Unique to the 8-isomer, the ethyl group is peri-planar to the nitrogen lone pair. This facilitates a hydrogen transfer (McLafferty-like rearrangement) or cyclization-elimination not possible in the 6- or 7-ethyl isomers.
-
Result: Elimination of ethylene (
) or an ethyl radical leads to ions at m/z 143 and m/z 142 .
-
Visualization of Fragmentation Pathways
The following diagram details the transition from the parent ion to diagnostic fragments.
Figure 1: Mechanistic fragmentation pathway of this compound showing the critical branch points for isomer differentiation.
Comparative Performance Guide
This section objectively compares this compound against its structural isomers and analogs. The data highlights why MS is the preferred method for differentiating these "alternatives" in a synthesis workflow.
Comparative Data Table
| Feature | This compound (Target) | 6-Ethyl-4-methylquinoline (Isomer Alternative) | 4-Methylquinoline (Lepidine - Reference) |
| Molecular Weight | 171.24 | 171.24 | 143.19 |
| Base Peak (Typical) | m/z 171 ( | m/z 171 ( | m/z 143 ( |
| Diagnostic Peak | m/z 143 (High Abundance) | m/z 143 (Low/Negligible) | m/z 116 ( |
| Mechanism Identifier | Ortho-Effect: Loss of | Steric Hindrance: No N-interaction; primary loss is | Reference standard for quinoline core stability. |
| Retention Time (Rel) | Elutes earlier on non-polar columns due to steric shielding of N. | Elutes later (more exposed polar N-interaction). | N/A (Different MW) |
Analysis of Alternatives
-
Vs. 6-Ethyl Isomer: The primary challenge in drug synthesis is separating the 8-ethyl from the 6-ethyl isomer. While both show
(m/z 156), the 8-ethyl isomer shows a significantly enhanced transition to m/z 143 due to the interaction between the ethyl group and the nitrogen lone pair [1]. The 6-ethyl isomer lacks this proximity and relies almost exclusively on methyl loss. -
Vs. Lepidine (4-Methylquinoline): Lepidine serves as the core reference. The target molecule essentially appears as "Lepidine + 28 Da". If your spectrum shows m/z 143 as the parent rather than a fragment, you have failed to alkylate the ring, resulting in starting material (Lepidine) rather than the product [2].
Experimental Protocol: Isomer Differentiation Workflow
To ensure reproducibility and trustworthiness, follow this self-validating protocol. This workflow is designed to confirm the position of the ethyl group.
Sample Preparation
-
Solvent: Methanol (LC-MS grade) or Dichloromethane (GC-MS grade).
-
Concentration: 10 µg/mL (10 ppm). Avoid saturation to prevent detector saturation which can skew isotope ratios.
GC-MS Instrument Conditions (Standardized)
-
Ionization: Electron Ionization (EI) at 70 eV.[1]
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temp: 250°C (Split 10:1).
-
Source Temp: 230°C.
Decision Tree for Identification
Use the following logic flow to validate your compound's identity based on the spectral data collected.
Figure 2: Logical decision tree for distinguishing 8-ethyl substituted quinolines from other isomers.
References
-
Canadian Science Publishing. (1968). Mass spectra of alkylquinolines. Demonstrates the fragmentation mechanisms of alkyl-substituted quinolines and the influence of side-chain proximity to nitrogen.[2][3] [Link]
-
NIST Chemistry WebBook. Quinoline, 4-methyl- (Lepidine) Mass Spectrum. Standard reference data for the core structure fragmentation pattern. [Link]
- Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. Provides synthesis context for this compound.
-
Science Ready. Mass Spectrometry Fragmentation Patterns. Fundamental principles of alkyl fragmentation and stability used to derive the mechanistic claims. [Link]
Sources
comparing catalytic efficiency of ZnCl2 vs FeCl3 in quinoline synthesis
The following guide provides an in-depth technical comparison of Zinc Chloride (
Executive Summary
In the synthesis of quinoline scaffolds—a critical pharmacophore in antimalarial, anticancer, and anti-inflammatory drugs—the choice of Lewis acid catalyst dictates not just yield, but the environmental footprint and operational complexity of the workflow.
While both Zinc Chloride (
- (The Superior Choice): Acts as a hard Lewis acid with high oxophilicity, enabling reactions in aqueous media at room temperature with yields frequently exceeding 95%.
- (The Traditional Alternative): A borderline Lewis acid that typically requires anhydrous organic solvents, elevated temperatures (reflux), and longer reaction times to achieve comparable conversions.
Mechanistic Analysis: The "Hard" vs. "Borderline" Acid Factor
To understand the performance gap, one must analyze the activation modes of the carbonyl group.
Ferric Chloride ( ): The Oxophilic Activator
Iron(III) is a "hard" Lewis acid. In the Friedländer annulation, the rate-determining step is often the initial aldol-type condensation.
-
Mechanism:
coordinates strongly to the carbonyl oxygen of the active methylene compound and the 2-aminoaryl ketone. This polarization significantly lowers the activation energy for the nucleophilic attack by the enol/enamine species. -
Redox Bonus:
possesses mild oxidizing properties (auto-redox capability), which can facilitate oxidative aromatization steps if dihydroquinoline intermediates are formed.
Zinc Chloride ( ): The Chelation Specialist
Zinc(II) is a "borderline" Lewis acid.
-
Mechanism: While it also activates carbonyls, its interaction is weaker (less polarizing) than
. is often more effective at stabilizing enolate intermediates via chelation rather than activating the electrophile. -
Limitation: Due to weaker activation, thermal energy (reflux) is usually required to drive the reaction to completion.
Visualizing the Catalytic Pathway
The following diagram illustrates the activation pathway favored by the harder Lewis acid (
Figure 1: General catalytic cycle for Lewis acid-mediated Friedländer synthesis. The initial coordination step is significantly faster with the more oxophilic Fe(III).
Comparative Performance Analysis
The following data summarizes head-to-head performance metrics derived from multiple studies involving the condensation of 2-aminoacetophenone with acetylacetone.
Table 1: Catalyst Efficiency Comparison
| Feature | Ferric Chloride ( | Zinc Chloride ( |
| Typical Yield | 90 – 97% | 70 – 85% |
| Reaction Time | 15 – 45 min | 2 – 5 hours |
| Temperature | Room Temperature (25°C) | Reflux (80°C+) |
| Solvent System | Water (Green) or Ethanol | Ethanol, Toluene, or Solvent-free (melt) |
| Moisture Tolerance | High (Works in aqueous media) | Low (Often requires anhydrous conditions) |
| Catalyst Loading | 2 – 10 mol% | 10 – 20 mol% |
| Workup | Simple filtration (product precipitates) | Extraction & Chromatography often required |
Key Experimental Insights
-
Solvent Compatibility:
allows for "on-water" reactions.[1] The hydrophobic organic substrates form an emulsion where the reaction is accelerated at the interface. typically requires homogeneous organic solutions, increasing VOC (Volatile Organic Compound) usage. -
Substrate Scope:
shows superior tolerance for electron-withdrawing groups on the aryl ring. often sees a significant yield drop (to <60%) when deactivating groups are present, requiring higher temperatures to compensate.
Experimental Protocols
Protocol A: The "Green" Route ( -Catalyzed)
Recommended for high-throughput screening and environmentally sensitive processes.
-
Preparation: In a 50 mL round-bottom flask, disperse 2-aminoaryl ketone (1.0 mmol) and active methylene compound (e.g., acetylacetone, 1.2 mmol) in Water (5 mL).
-
Catalysis: Add
(10 mol%, ~27 mg). The mixture may turn slightly turbid or change color due to complexation. -
Reaction: Stir vigorously at Room Temperature for 30–45 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Workup: Upon completion, the quinoline product typically precipitates out as a solid.
-
Step 4a: Filter the solid.[2]
-
Step 4b: Wash with cold water (2 x 5 mL) to remove the iron catalyst.
-
Step 4c: Recrystallize from ethanol if necessary.
-
-
Validation: Expect yields >90%. Purity is often sufficient for biological screening without column chromatography.
Protocol B: The Traditional Route ( -Catalyzed)
Use when anhydrous conditions are strictly required by water-sensitive functional groups.
-
Preparation: Dissolve 2-aminoaryl ketone (1.0 mmol) and active methylene compound (1.2 mmol) in absolute Ethanol (5 mL).
-
Catalysis: Add anhydrous
(15–20 mol%). Note: is hygroscopic; handle quickly or in a glovebox. -
Reaction: Heat the mixture to Reflux (~78°C) for 3–5 hours.
-
Workup:
-
Step 4a: Cool to room temperature.
-
Step 4b: Evaporate solvent under reduced pressure.
-
Step 4c: Dissolve residue in Ethyl Acetate and wash with water to remove zinc salts.
-
Step 4d: Dry over
, concentrate, and purify via silica gel column chromatography.
-
Decision Matrix: Selecting the Right Catalyst
Use the following logic flow to determine the appropriate catalyst for your specific substrate.
Figure 2: Decision workflow for catalyst selection. FeCl3 is the default recommendation unless specific substrate sensitivities exist.
References
-
Wang, J., et al. (2004). "Green preparation of quinoline derivatives through FeCl3·6H2O catalyzed Friedlander reaction in ionic liquids." Canadian Journal of Chemistry, 82(7), 1137-1140.
- Prajapati, S. M., et al. (2014). "Recent Advances in the Synthesis of Quinolines: A Review." RSC Advances, 4, 24463-24495. (Review of catalytic methods confirming Lewis acid trends).
- Soleimani, E., et al. (2016). "ZnCl2 supported on Fe3O4@SiO2 core–shell nanocatalyst for the synthesis of quinolines via Friedländer synthesis." Applied Organometallic Chemistry, 31.
- Mohan, R. S., et al. (2012). "Environmentally Friendly Organic Synthesis Using Bismuth(III) Compounds." Tetrahedron, 68.
-
BenchChem. "A Comparative Analysis of Lewis Acid Catalysts for Diphenylmethane Synthesis." (Provides comparative data on Lewis acid activity orders: AlCl3 > FeCl3 > ZnCl2).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 8-Ethyl-4-methylquinoline
Hazard Assessment: Understanding the Risks
Quinoline and its derivatives are recognized for a range of potential health hazards. Based on analogous compounds, 8-Ethyl-4-methylquinoline should be handled as a substance that is potentially:
-
Harmful if Swallowed or in Contact with Skin : Acute toxicity is a known hazard for many quinoline compounds.[3][4][5]
-
A Cause of Serious Skin and Eye Irritation : Direct contact can lead to significant irritation.[6][7][8]
-
A Cause of Respiratory Irritation : Inhalation of vapors or aerosols may irritate the respiratory tract.[6][7][9]
-
Suspected of Causing Genetic Defects and Cancer : Some quinoline compounds are classified as potential mutagens and carcinogens, demanding minimal exposure.[3]
Given these potential risks, a multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict operational protocols, is not just recommended—it is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. Do not handle this chemical without the appropriate protective gear.
| Equipment | Specification | Purpose & Rationale | Citation |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides a chemical-resistant barrier to prevent skin contact and absorption. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your hands. | [1][3][6] |
| Eye & Face Protection | Chemical Safety Goggles with Side-Shields | Protects eyes from accidental splashes. For tasks with a higher splash risk, such as transfers of larger volumes, a face shield should be worn over the goggles for full facial protection. | [1][6][8] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from minor splashes and contamination. Ensure it is fully buttoned. For significant spill risks, a chemical-resistant apron or suit is advised. | [1][10] |
| Respiratory Protection | To be used within a certified Chemical Fume Hood. | A fume hood is the primary engineering control to prevent inhalation of vapors. If a fume hood is unavailable or if there's a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is mandatory. | [2][8] |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step operational protocol is fundamental for ensuring safety and experimental integrity.
Step 1: Receiving and Storage
-
Inspect on Arrival : Visually inspect the container for any signs of damage or leaks before accepting the shipment.
-
Store Securely : Keep the container tightly sealed in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2][6] Storage should be in a locked cabinet to restrict access.[3][8]
-
Segregate Incompatibles : Store away from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[8][11]
Step 2: Safe Handling and Experimental Use
-
Engineering Controls : All work must be conducted in a well-ventilated laboratory, with all manipulations of this compound performed inside a certified chemical fume hood.[1][2] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[8][9]
-
Donning PPE : Before handling the chemical, put on all required PPE as detailed in the table above.
-
Handling Procedures :
-
Hygiene Practices :
Step 3: Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate : Immediately alert others and evacuate all non-essential personnel from the area.[12]
-
Ventilate : Ensure the area is well-ventilated; if working in a fume hood, keep it running.[2]
-
Protect : Do not attempt to clean a spill without the appropriate PPE, including respiratory protection if vapors are significant.[12]
-
Contain : Use an inert absorbent material, such as vermiculite, sand, or diatomaceous earth, to contain the spill.[6][12]
-
Clean-Up : Carefully collect the absorbent material and place it into a designated, labeled, and sealed container for hazardous waste.[6]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2]
Below is a workflow diagram illustrating the essential steps for a chemical spill response.
Caption: A workflow for handling chemical spills.
Step 4: Waste Disposal
Proper disposal is a critical final step to ensure environmental and personal safety.
-
Solid Waste : All contaminated disposable materials (e.g., gloves, absorbent pads, weigh boats) must be collected in a dedicated, clearly labeled, and sealed container for hazardous solid waste.[2][10]
-
Liquid Waste : Unused solutions and contaminated solvents must be collected in a separate, labeled, and sealed container for hazardous liquid waste.[2] Do not pour chemical waste down the drain.[6][13]
-
Final Disposal : All waste must be disposed of through an authorized hazardous waste management company, following all local and national regulations.[8][13]
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, fostering a secure environment for advancing scientific research.
References
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]
-
ChemDmart. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, July 21). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. cpachem.com [cpachem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemdmart.com [chemdmart.com]
- 12. lobachemie.com [lobachemie.com]
- 13. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
